
5-(4-Methylphenyl)-2-furoic acid
Übersicht
Beschreibung
5-(4-Methylphenyl)-2-furoic acid (MPFA) is a synthetic organic compound that is widely used for its various applications in scientific research. It is a white crystalline powder that is insoluble in water and has a melting point of around 100°C. MPFA is a non-toxic compound that is commercially available and has a wide range of applications in biochemistry, physiology, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Antileishmanial and Antimalarial Activities
Compounds bearing the pyrazole moiety, such as derivatives of 5-(4-Methylphenyl)-2-furoic acid, have been studied for their potential in treating tropical diseases like leishmaniasis and malaria. These diseases affect millions worldwide, and there is a constant need for new pharmacophores due to drug resistance and suboptimal treatment outcomes .
Application: The derivatives of this compound have shown promising results in inhibiting the growth of Leishmania species and Plasmodium strains, the pathogens responsible for leishmaniasis and malaria, respectively. This suggests that 5-(4-Methylphenyl)-2-furoic acid could serve as a precursor in synthesizing new antileishmanial and antimalarial agents.
Cyclooxygenase-2 (COX-2) Inhibition
The inhibition of COX-2, an enzyme responsible for inflammation and pain, is a significant target for anti-inflammatory drugs. Derivatives of 5-(4-Methylphenyl)-2-furoic acid have been evaluated for their ability to inhibit COX-2, leading to the development of drugs like Celecoxib .
Application: By blocking COX-2, these derivatives can potentially be used to treat conditions like rheumatoid arthritis and osteoarthritis, providing relief from chronic pain and inflammation.
Chemosensor Development
Furan derivatives, including 5-(4-Methylphenyl)-2-furoic acid, have been utilized in the synthesis of fluorescent chemosensors. These chemosensors can detect the presence of various ions or molecules, which is valuable in environmental monitoring and diagnostics .
Application: The compound’s derivatives can be used to create sensitive and selective sensors for detecting metal ions or organic compounds in various samples, aiding in pollution control and health care diagnostics.
Pharmaceutical Synthesis
The compound is available for bulk custom synthesis and procurement, indicating its role as a building block in pharmaceutical research and development .
Application: Its structural features make it suitable for creating a wide range of pharmaceutical agents, possibly leading to the discovery of new drugs with diverse therapeutic effects.
Heterocyclic Building Blocks
5-(4-Methylphenyl)-2-furoic acid serves as a heterocyclic building block in the synthesis of more complex organic compounds. Heterocycles are crucial in the design of drugs due to their diverse pharmacological properties .
Application: As a versatile building block, it can be used to synthesize a variety of bioactive molecules, contributing to the development of new medications with improved efficacy and safety profiles.
Material Science
Furan derivatives are being explored beyond their traditional applications in fuels and plastics. They offer potential in the development of new materials with unique properties .
Eigenschaften
IUPAC Name |
5-(4-methylphenyl)furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-8-2-4-9(5-3-8)10-6-7-11(15-10)12(13)14/h2-7H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDIEQFFXQUBRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357597 | |
| Record name | 5-(4-Methylphenyl)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methylphenyl)-2-furoic acid | |
CAS RN |
52938-98-4 | |
| Record name | 5-(4-Methylphenyl)-2-furancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52938-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Methylphenyl)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-Methylphenyl)-2-furoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 5-(4-Methylphenyl)-2-furoic acid a suitable ligand for creating luminescent Eu(III) complexes?
A1: While the provided research abstract [] does not explicitly detail the reasons for choosing 5-(4-Methylphenyl)-2-furoic acid, we can infer some potential benefits based on general knowledge of lanthanide complex chemistry.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



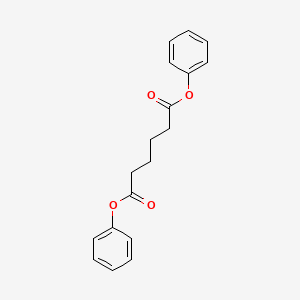
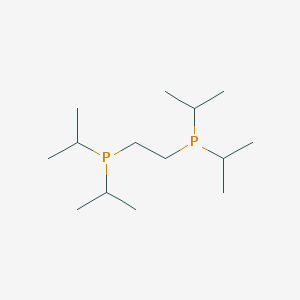
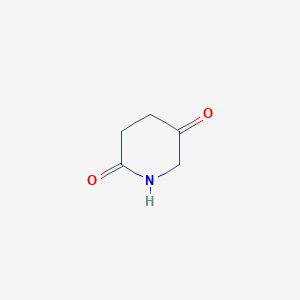
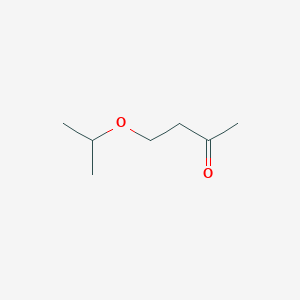

![4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B1582192.png)
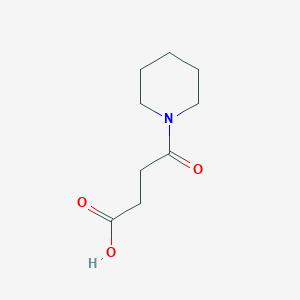
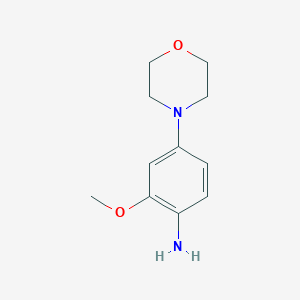


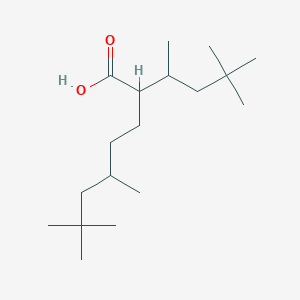

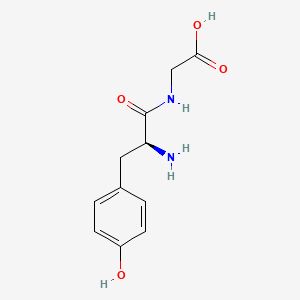
![Methyl n-[(benzyloxy)carbonyl]valyltyrosinate](/img/structure/B1582207.png)